![molecular formula C9H13N3O B3385783 3-Amino-N-methyl-4-methylamino-benzamide CAS No. 66315-21-7](/img/structure/B3385783.png)
3-Amino-N-methyl-4-methylamino-benzamide
Overview
Description
3-Amino-N-methyl-4-methylamino-benzamide is a compound with the molecular formula C8H11N3O . It is a solid substance with a melting point of 148-150°C .
Synthesis Analysis
The synthesis of this compound is not straightforward due to the presence of two amine groups in different chemical environments. A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters . The compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H11N3O/c1-11-7-3-2-5 (8 (10)12)4-6 (7)9/h2-4,11H,9H2,1H3, (H2,10,12) . The compound belongs to the class of organic compounds known as aminobenzamides .Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point of 148-150°C . It has a molecular weight of 165.19 and is stored under inert gas at 4°C .Safety and Hazards
properties
IUPAC Name |
3-amino-N-methyl-4-(methylamino)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-11-8-4-3-6(5-7(8)10)9(13)12-2/h3-5,11H,10H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYSOOZWMLSYMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)NC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001271862 | |
Record name | 3-Amino-N-methyl-4-(methylamino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001271862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
66315-21-7 | |
Record name | 3-Amino-N-methyl-4-(methylamino)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66315-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-N-methyl-4-(methylamino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001271862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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